Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate
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Overview
Description
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronate group, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate typically involves the reaction of a phenylboronic acid derivative with a cyclohexane carboxylate ester. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate involves its ability to form stable complexes with various catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronate group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate is unique due to its combination of a boronate group with a cyclohexane carboxylate ester. This structure imparts distinct reactivity and stability, making it particularly useful in complex organic syntheses .
Properties
Molecular Formula |
C20H29BO4 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H29BO4/c1-18(2)19(3,4)25-21(24-18)16-11-9-15(10-12-16)20(17(22)23-5)13-7-6-8-14-20/h9-12H,6-8,13-14H2,1-5H3 |
InChI Key |
XLQQIVXWZMCKEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCCC3)C(=O)OC |
Origin of Product |
United States |
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